molecular formula C10H11N3O3 B8765173 7-Methoxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 739364-97-7

7-Methoxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Cat. No. B8765173
Key on ui cas rn: 739364-97-7
M. Wt: 221.21 g/mol
InChI Key: KSTQFKHUASWVSA-UHFFFAOYSA-N
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Patent
US07345180B2

Procedure details

The ethyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (235 mg) obtained above was suspended in acetone (5 ml), and potassium carbonate (138 mg) was added thereto and stirred for 30 minutes at room temperature. Methyl iodide (1.0 ml) was added to the mixture which was then refluxed for 2 hours. The reaction mixture was cooled to room temperature, then water was added to the reaction mixture which was extracted with chloroform, and the organic phase was washed with a saturated saline solution and dried over sodium sulfate anhydrous. The resulting product was concentrated under reduced pressure, and the resulting crystals were dissolved in ethanol (5 ml). 5 N Sodium hydroxide solution (1 ml) was added thereto and stirred for 1 hour at 50° C. The reaction mixture was cooled to room temperature, and water was added to the mixture which was then washed with ethyl acetate. 2 N Hydrochloric acid was added to the aqueous phase until it became acidic, and precipitated crystals were collected by filtration and washed with water and n-hexane. The crystals were dried under reduced pressure to give the title compound (162 mg, Y.:73%) as white crystals.
Name
ethyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
73%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[N:7]2[N:8]=[C:9]([CH3:11])[CH:10]=[C:6]2[N:5]=[C:4]([CH3:12])[C:3]=1[C:13]([O:15]CC)=[O:14].[C:18](=O)([O-])[O-].[K+].[K+].CI.O>CC(C)=O>[CH3:18][O:1][C:2]1[N:7]2[N:8]=[C:9]([CH3:11])[CH:10]=[C:6]2[N:5]=[C:4]([CH3:12])[C:3]=1[C:13]([OH:15])=[O:14] |f:1.2.3|

Inputs

Step One
Name
ethyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Quantity
235 mg
Type
reactant
Smiles
OC1=C(C(=NC=2N1N=C(C2)C)C)C(=O)OCC
Step Two
Name
Quantity
138 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
WASH
Type
WASH
Details
the organic phase was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydrous
CONCENTRATION
Type
CONCENTRATION
Details
The resulting product was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting crystals were dissolved in ethanol (5 ml)
ADDITION
Type
ADDITION
Details
5 N Sodium hydroxide solution (1 ml) was added
STIRRING
Type
STIRRING
Details
stirred for 1 hour at 50° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
water was added to the mixture which
WASH
Type
WASH
Details
was then washed with ethyl acetate
ADDITION
Type
ADDITION
Details
2 N Hydrochloric acid was added to the aqueous phase until it
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water and n-hexane
CUSTOM
Type
CUSTOM
Details
The crystals were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C(=NC=2N1N=C(C2)C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 162 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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